
Yuanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Yuanamide is a unique compound characterized by a carbon-carbon triple bond directly attached to a nitrogen atom bearing an electron-withdrawing group. This structure imparts both nucleophilic and electrophilic properties to the compound, making it highly reactive and versatile in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Yuanamide can be synthesized through various methods, including electrosynthesis, which offers a sustainable and green approach. This method involves the use of electrochemical conditions to facilitate the formation of amides . Another common method involves the direct coupling of carboxylic acids and amines, alcohols, or thiols to produce amides, peptides, esters, and thioesters .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of a coupling reagent that can be removed by water, promoting the direct coupling between carboxylic acids and amines without detectable racemization . This method is environmentally benign, user-friendly, and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions: Yuanamide undergoes various types of reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Often involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Commonly uses reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Typically involves nucleophiles or electrophiles under various conditions, including acidic or basic environments.
Major Products Formed: The major products formed from these reactions include amino-heterocycles, peptides, esters, and thioesters .
Aplicaciones Científicas De Investigación
Yuanamide has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of yuanamide involves its ability to act as both a nucleophile and an electrophile. This dual reactivity allows it to participate in a wide range of chemical reactions. The molecular targets and pathways involved include the formation of amide bonds through nucleophilic substitution and the stabilization of transition states through secondary interactions .
Comparación Con Compuestos Similares
Penicillin G: An antibiotic containing an amide functional group.
Piperine: Responsible for the pungent flavor of black pepper.
Anandamide: Provides pleasurable sensations from eating chocolate.
Uniqueness: Yuanamide’s unique structure, with a carbon-carbon triple bond directly attached to a nitrogen atom bearing an electron-withdrawing group, sets it apart from other amides. This structure imparts both nucleophilic and electrophilic properties, making it highly reactive and versatile in various chemical reactions .
Propiedades
Fórmula molecular |
C22H23NO5 |
|---|---|
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
2,3,9,10-tetramethoxy-13-methyl-5,6-dihydroisoquinolino[2,1-b]isoquinolin-8-one |
InChI |
InChI=1S/C22H23NO5/c1-12-14-6-7-16(25-2)21(28-5)19(14)22(24)23-9-8-13-10-17(26-3)18(27-4)11-15(13)20(12)23/h6-7,10-11H,8-9H2,1-5H3 |
Clave InChI |
YCRTZNIBHAKZMT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C3=CC(=C(C=C3CCN2C(=O)C4=C1C=CC(=C4OC)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



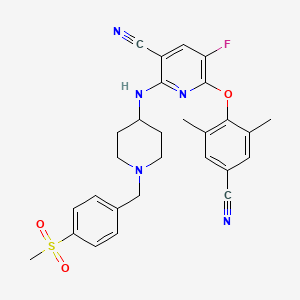
![(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[6-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]hexanoylamino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid](/img/structure/B15137920.png)
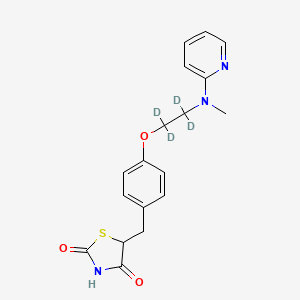
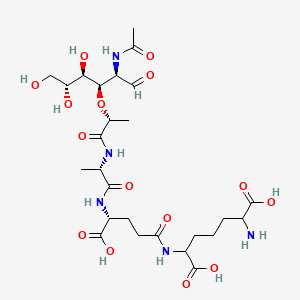
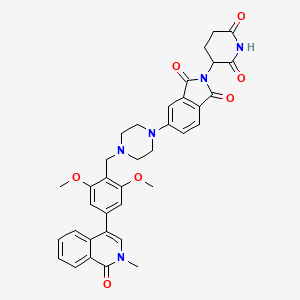

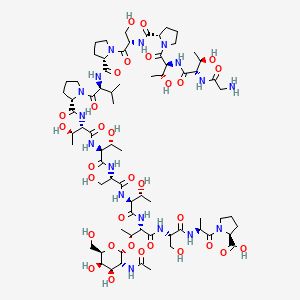


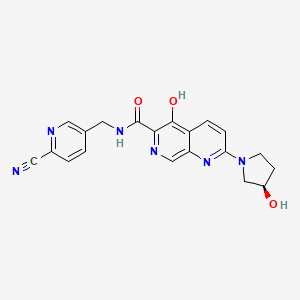
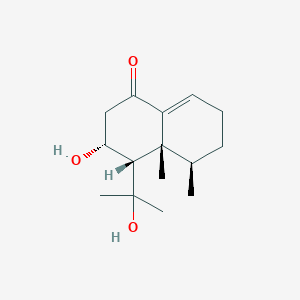

![(3aR,6aS)-N-[6-(2-methylindazol-5-yl)pyridazin-3-yl]-2-(oxan-4-ylmethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-amine](/img/structure/B15137979.png)
